Cas no 76636-17-4 ((E)-Ethyl 3-hydroxy-2-phenylacrylate)

E)-Ethyl 3-hydroxy-2-phenylacrylate is a versatile organic compound featuring a hydroxyl group and a phenylacrylate moiety. Its unique structural properties confer high reactivity, making it suitable for various synthetic applications. This compound exhibits excellent stability under normal conditions, facilitating ease of handling and processing. Its distinct chemical structure allows for selective functionalization in organic synthesis, offering a broad range of potential applications in pharmaceuticals, agrochemicals, and fine chemicals.
(E)-Ethyl 3-hydroxy-2-phenylacrylate structure
76636-17-4 structure
Product name:(E)-Ethyl 3-hydroxy-2-phenylacrylate
CAS No:76636-17-4
MF:C11H12O3
Molecular Weight:192.21118
MDL:MFCD27978579
CID:1057452
PubChem ID:10987094

(E)-Ethyl 3-hydroxy-2-phenylacrylate 化学的及び物理的性質

名前と識別子

    • (E)-Ethyl 3-hydroxy-2-phenylacrylate
    • ethyl (E)-3-hydroxy-2-phenylprop-2-enoate
    • ETHYL 3-HYDROXY-2-PHENYLACRYLATE
    • ethyl 2-phenyl-3-hydroxypropenoate
    • Hydroxymethylen-phenyl-essigsaaeure-aethylester
    • BDA63617
    • 76636-17-4
    • AC7751
    • CS-0319451
    • (E)-Ethyl3-hydroxy-2-phenylacrylate
    • SCHEMBL10732842
    • 19242-50-3
    • MDL: MFCD27978579
    • インチ: InChI=1S/C11H12O3/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-8,12H,2H2,1H3/b10-8+
    • InChIKey: ZQCUSIHDKTWLTA-CSKARUKUSA-N
    • SMILES: CCOC(=O)C(=CO)C1=CC=CC=C1

計算された属性

  • 精确分子量: 192.07900
  • 同位素质量: 192.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • PSA: 46.53000
  • LogP: 2.14860

(E)-Ethyl 3-hydroxy-2-phenylacrylate Security Information

(E)-Ethyl 3-hydroxy-2-phenylacrylate 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(E)-Ethyl 3-hydroxy-2-phenylacrylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y02095-1g
Ethyl 3-hydroxy-2-phenylacrylate
76636-17-4 95%
1g
¥1939.0 2024-07-16
eNovation Chemicals LLC
D255723-5g
Ethyl 3-Hydroxy-2-phenylacrylate
76636-17-4 >95%
5g
$495 2024-07-20
Apollo Scientific
OR929736-250mg
Ethyl 3-hydroxy-2-phenylacrylate
76636-17-4 95%
250mg
£130.00 2025-02-20
eNovation Chemicals LLC
D255723-0.25g
Ethyl 3-Hydroxy-2-phenylacrylate
76636-17-4 >95%
0.25g
$100 2023-09-03
eNovation Chemicals LLC
D255723-10g
Ethyl 3-Hydroxy-2-phenylacrylate
76636-17-4 >95%
10g
$715 2024-07-20
Ambeed
A644579-1g
Ethyl 3-hydroxy-2-phenylacrylate
76636-17-4 95+%
1g
$149.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390121-10g
Ethyl 3-hydroxy-2-phenylacrylate
76636-17-4 95+%
10g
¥5616.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1390121-1g
Ethyl 3-hydroxy-2-phenylacrylate
76636-17-4 95+%
1g
¥1296.00 2024-07-28
Aaron
AR003QWT-5g
Ethyl 3-Hydroxy-2-phenylacrylate
76636-17-4 95%
5g
$540.00 2025-02-11
Aaron
AR003QWT-100mg
Ethyl 3-Hydroxy-2-phenylacrylate
76636-17-4 95%
100mg
$58.00 2025-02-11

(E)-Ethyl 3-hydroxy-2-phenylacrylate 関連文献

(E)-Ethyl 3-hydroxy-2-phenylacrylateに関する追加情報

(E)-Ethyl 3-hydroxy-2-phenylacrylate and CAS No. 76636-17-4: A Comprehensive Overview

(E)-Ethyl 3-hydroxy-2-phenylacrylate, identified by the CAS number 76636-17-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural configuration that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both hydroxyl and phenyl groups in its molecular framework imparts distinct chemical properties, rendering it particularly useful in medicinal chemistry and material science applications.

The compound's molecular structure consists of an acrylate moiety linked to an ethyl group and a hydroxyl substituent on the adjacent carbon atom. This arrangement facilitates its role as a precursor in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The phenyl ring further enhances its reactivity, making it a versatile building block for organic synthesis.

In recent years, there has been growing interest in (E)-Ethyl 3-hydroxy-2-phenylacrylate due to its potential applications in drug development. Researchers have been exploring its utility as a scaffold for designing novel therapeutic agents. The hydroxyl group, in particular, serves as a reactive site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.

One of the most compelling areas of research involving this compound is its role in the development of anti-inflammatory agents. Studies have demonstrated that derivatives of (E)-Ethyl 3-hydroxy-2-phenylacrylate can modulate inflammatory pathways by interacting with specific enzymes and receptors. This has led to the discovery of several promising lead compounds that are currently undergoing further investigation in preclinical studies.

The phenyl ring in the molecule also contributes to its pharmacological potential. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, and incorporating this motif into drug candidates can enhance their biological activity. Recent studies have shown that certain derivatives of (E)-Ethyl 3-hydroxy-2-phenylacrylate exhibit significant inhibitory effects on enzymes such as COX-2, which is a key target in the treatment of inflammation-related diseases.

Beyond pharmaceutical applications, (E)-Ethyl 3-hydroxy-2-phenylacrylate has found utility in material science. Its ability to undergo polymerization reactions makes it a valuable monomer for creating novel polymers with tailored properties. These polymers can be used in various industries, including coatings, adhesives, and advanced materials for electronics.

The synthesis of (E)-Ethyl 3-hydroxy-2-phenylacrylate typically involves well-established organic reactions, such as esterification and hydroxylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial and research applications. The compound's stability under various conditions also enhances its practicality as an intermediate.

In conclusion, (E)-Ethyl 3-hydroxy-2-phenylacrylate (CAS No. 76636-17-4) is a multifaceted compound with significant potential in both pharmaceuticals and material science. Its unique structural features make it an invaluable building block for synthesizing bioactive molecules, particularly those targeting inflammatory diseases. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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